
2-(3-Amino-2,4,6-triiodophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-2,4,6-triiodophenyl)propanoic acid is an organic compound with the molecular formula C9H8I3NO2. This compound is characterized by the presence of three iodine atoms attached to a benzene ring, an amino group, and a propanoic acid moiety. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2,4,6-triiodophenyl)propanoic acid typically involves the iodination of a phenylpropanoic acid derivative. The process begins with the nitration of a phenylpropanoic acid, followed by reduction to introduce the amino group. Subsequent iodination using iodine and an oxidizing agent, such as iodic acid, results in the formation of the triiodinated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2,4,6-triiodophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Deiodinated products.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(3-Amino-2,4,6-triiodophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of iodine metabolism and thyroid function.
Medicine: Utilized as a contrast agent in imaging techniques such as X-ray and CT scans.
Industry: Applied in the production of radiopaque materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2,4,6-triiodophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms enhance the compound’s ability to absorb X-rays, making it effective as a contrast agent. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)propanoic acid: Lacks iodine atoms, resulting in different chemical and biological properties.
2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid: Contains fewer iodine atoms, affecting its radiopacity and reactivity.
Uniqueness
2-(3-Amino-2,4,6-triiodophenyl)propanoic acid is unique due to its high iodine content, which imparts significant radiopacity. This makes it particularly valuable in medical imaging applications where high contrast is required .
Properties
CAS No. |
21762-12-9 |
|---|---|
Molecular Formula |
C9H8I3NO2 |
Molecular Weight |
542.88 g/mol |
IUPAC Name |
2-(3-amino-2,4,6-triiodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8I3NO2/c1-3(9(14)15)6-4(10)2-5(11)8(13)7(6)12/h2-3H,13H2,1H3,(H,14,15) |
InChI Key |
ZSBOXQIYDXCBKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


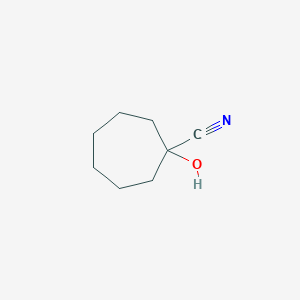
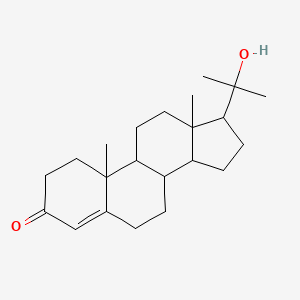

![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)

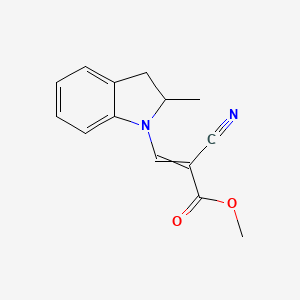
![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)
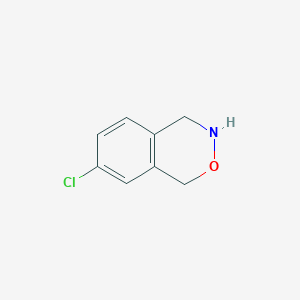
![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)
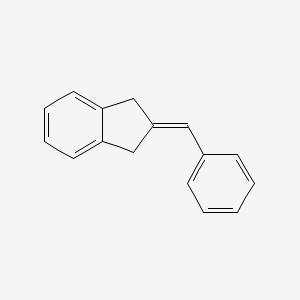
![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
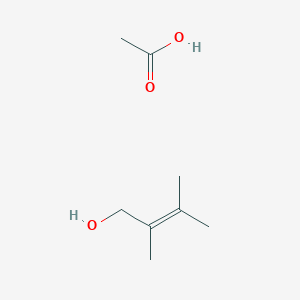
![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)
